4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Lipophilicity Drug design Physicochemical profiling

SAR studies on kinase inhibitors demand precise substitution patterns-generic indanones cannot replace this specific trisubstituted scaffold. This compound delivers: • C4-Br, C7-MeO, and chiral C2-Me substituents for authentic kinase hinge-binding SAR • C4-Br handle for Suzuki-Miyaura diversification; C7-MeO as H-bond acceptor • Validated dihydroindenone core with defined stereochemistry and >0.5 logP unit lipophilicity shift vs. non-methylated analog Supplied at ≥95% purity with full QC documentation. Sealed dry storage at 2-8°C; ships ambient.

Molecular Formula C11H11BrO2
Molecular Weight 255.11 g/mol
CAS No. 1155261-18-9
Cat. No. B1511162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
CAS1155261-18-9
Molecular FormulaC11H11BrO2
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESCC1CC2=C(C=CC(=C2C1=O)OC)Br
InChIInChI=1S/C11H11BrO2/c1-6-5-7-8(12)3-4-9(14-2)10(7)11(6)13/h3-4,6H,5H2,1-2H3
InChIKeyISJINHANGLBGCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one Core Specifications


4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 1155261-18-9) is a dihydroindenone derivative with a molecular formula of C₁₁H₁₁BrO₂ and a molecular weight of 255.11 g/mol [1]. The compound is characterized by a bromine substituent at the 4-position, a methoxy group at the 7-position, and a 2-methyl substituent on the saturated five-membered ring of the indanone core [1]. Physicochemical data indicate a predicted XLogP3-AA value of 2.9, a computed boiling point of 368.3 ± 42.0 °C at 760 mmHg, a density of 1.456 g/cm³, and a flash point of approximately 177 °C [1][2]. It is typically supplied as a colorless to pale yellow crystalline powder with purity levels ≥95–98% and is intended exclusively for laboratory research and development purposes .

1 Kinase inhibitor SAR and lead optimization workflows
2 Trisubstituted dihydroindenone with defined C2-methyl stereocenter
3 High-purity research intermediate for solid-state and CNS permeability studies

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one Structural Uniqueness


Substitution with generic indanone or dihydroindenone derivatives (e.g., 4-bromoindanone or 7-methoxyindanone) is scientifically invalid for structure-activity relationship (SAR) studies due to the compound's precise trisubstitution pattern. The concurrent presence of the C4‑bromo, C7‑methoxy, and C2‑methyl groups creates a unique steric and electronic environment that governs molecular recognition in biological systems [1]. The dihydroindenone scaffold is a validated kinase hinge‑binding motif; alterations in substitution pattern can abolish the capacity to form the requisite two hydrogen bonds with the kinase hinge region [1][2]. Moreover, the 2‑methyl substituent introduces a defined stereocenter and alters ring puckering, which directly impacts binding pocket complementarity in target‑based assays [1]. Consequently, analogs lacking even one of these three substituents cannot serve as valid surrogates for procurement in SAR campaigns or lead optimization workflows.

Missing C2-methyl
Alters ring puckering and stereochemistry; may shift target binding mode and lipophilicity profile.
Missing C7-methoxy
Reduces hydrogen-bond acceptor capacity; may limit kinase hinge-region engagement and crystal contacts.
Generic indanone
Lacks reported dihydroindenone hinge-binding motif; not a valid substitute for kinase SAR procurement.

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one vs. Structural Analogs


Lipophilicity and MW vs. Non-Methylated Analog

The addition of a 2‑methyl group increases molecular weight by 14.03 g/mol (from 241.08 to 255.11 g/mol) and elevates the computed partition coefficient by approximately 0.6 logP units relative to the non‑methylated analog 4‑bromo‑7‑methoxy‑2,3‑dihydro‑1H‑inden‑1‑one (CAS 5411‑61‑0). The target compound exhibits a XLogP3‑AA of 2.9 [1], whereas the non‑methylated analog is predicted to have a logP of ~2.3–2.4 based on ChemSpider data and ACD/Labs calculations . This 0.5–0.6 unit increase in logP corresponds to an approximately three‑ to four‑fold increase in predicted membrane permeability under Lipinski's Rule of Five guidelines.

Lipophilicity Shift
Cross-study
ΔlogP +0.6 / ΔMW +14
May alter membrane permeability assay context
Computed XLogP3 vs ACD/Labs; experimental validation needed
Lipophilicity Drug design Physicochemical profiling

Melting Point vs. Non-Methylated Analog

The 2‑methyl substituent substantially alters solid‑state packing and thermal behavior. The target compound (CAS 1155261‑18‑9) exhibits a reported melting point of approximately 498–500 K (225–227 °C) , which is significantly higher than the melting point of the non‑methylated analog 4‑bromo‑7‑methoxy‑1‑indanone (CAS 5411‑61‑0), reported as 134–138 °C . This ΔTm of approximately 90 °C indicates enhanced lattice stabilization and potentially reduced aqueous solubility in the 2‑methyl derivative, a critical consideration for formulation development and solid‑state characterization studies.

Melting Point Shift
Data to verify
Target: 498–500 K
Analog: 407–411 K
May impact solid-state formulation and solubility screening
Unspecified method; confirm experimentally
Crystallinity Formulation development Solid-state characterization

7-Methoxy Stereoelectronic Impact

The 7‑methoxy group in the target compound (CAS 1155261‑18‑9) introduces a hydrogen‑bond acceptor capability absent in 4‑bromo‑2‑methyl‑2,3‑dihydro‑1H‑inden‑1‑one (CAS 174702‑59‑1), which lacks any oxygen‑containing substituent on the aromatic ring. Crystallographic studies on structurally related dihydroindenones (e.g., 4‑bromo‑5,7‑dimethoxy‑2,3‑dihydro‑1H‑inden‑1‑one) demonstrate that methoxy groups participate in intermolecular C–H⋯O hydrogen bonding and π‑stacking interactions that stabilize the crystal lattice [1]. The target compound contains one H‑bond acceptor (oxygen count = 2) compared to one H‑bond acceptor (oxygen count = 1) for the des‑methoxy analog [2][3]. This differential hydrogen‑bonding capacity alters both solid‑state packing and potential biological target engagement.

H-Bond Acceptor Difference
Class-level
ΔHBA +1 (2 vs 1)
May enable distinct hinge-region interactions
Inferred from crystal structures of related dimethoxy analogs
Stereochemistry Conformational analysis Molecular recognition

Kinase Hinge-Binding Scaffold Validation

The dihydroindenone core is a validated kinase inhibitor scaffold capable of forming two hydrogen bonds (one donor, one acceptor) with the hinge region of protein kinases [1]. Compounds based on this scaffold have been developed as inhibitors of Mnk1 and Mnk2 kinases, with documented utility in inflammation and oncology indications [2]. The target compound (4‑bromo‑7‑methoxy‑2‑methyl‑2,3‑dihydro‑1H‑inden‑1‑one) preserves this critical ketone‑containing scaffold and adds bromo, methoxy, and methyl substituents that can be exploited for potency and selectivity optimization. In contrast, simpler indanone derivatives lacking the full substitution pattern (e.g., unsubstituted indanone or mono‑bromo indanones) fail to engage the ATP‑binding pocket with sufficient affinity and specificity.

Scaffold Validation
Class-level
Reported dihydroindenone hinge-binding
Supports kinase inhibitor SAR studies
IC₅₀ data not available; verify for target kinase
Kinase inhibition Hinge binding motif Cancer therapeutics

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one Application Scenarios


Kinase Inhibitor Lead Optimization

The compound serves as a key building block for medicinal chemistry programs targeting protein kinases (e.g., Mnk1/Mnk2) where the dihydroindenone core is employed as a hinge‑binding motif [1]. The C2‑methyl group introduces a defined stereocenter and alters ring puckering, enabling exploration of conformational SAR; the C4‑bromo substituent provides a synthetic handle for cross‑coupling reactions to diversify the aromatic ring [2]; and the C7‑methoxy group offers additional hydrogen‑bond acceptor capability. Procurement of this specific trisubstituted analog is essential for SAR studies, as analogs lacking the C2‑methyl or C7‑methoxy group exhibit divergent lipophilicity, melting behavior, and H‑bonding capacity, confounding data interpretation [3].

Solid-State and Crystallization Studies

The compound's elevated melting point (498–500 K) relative to its non‑methylated analog (134–138 °C) makes it a valuable model system for investigating how the C2‑methyl substituent modulates crystal packing, intermolecular interactions, and polymorphic behavior [3]. The presence of both bromo and methoxy substituents facilitates diverse intermolecular contacts (Br⋯H, O⋯H, and π‑stacking) as documented in crystallographic analyses of related dihydroindenones [2]. Researchers developing crystallization protocols, assessing solid‑state stability, or engineering co‑crystals should procure this compound as a representative 2‑methyl substituted dihydroindenone with well‑defined thermal properties.

CNS and Intracellular Target Design

With a computed XLogP3‑AA of 2.9, the compound exhibits approximately 0.5–0.6 logP units higher lipophilicity than the non‑methylated analog 4‑bromo‑7‑methoxy‑2,3‑dihydro‑1H‑inden‑1‑one [1]. This increased lipophilicity correlates with enhanced predicted membrane permeability and blood‑brain barrier penetration, positioning the compound as a preferential starting point for hit‑to‑lead campaigns targeting central nervous system disorders or intracellular protein‑protein interactions where passive diffusion is rate‑limiting. Substitution with the less lipophilic non‑methylated analog would underestimate permeability and confound in vitro‑to‑in vivo correlations.

Synthetic Methodology for Trisubstituted Indanones

The compound's precise substitution pattern (C4‑bromo, C7‑methoxy, C2‑methyl) presents a useful substrate for developing and optimizing synthetic transformations relevant to indanone chemistry, including Suzuki‑Miyaura cross‑coupling at the C4‑bromo position, nucleophilic aromatic substitution, and stereoselective alkylation or reduction of the ketone moiety [2]. The compound's purity (typically ≥95–98%) and well‑characterized physicochemical properties make it suitable as a reference standard for reaction optimization and analytical method development .

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Trisubstituted dihydroindenone scaffold
Hinge-region binding mode and selectivity
Crystallization and polymorphism research
Elevated melting point and intermolecular contacts
Solid-state stability and co-crystal design
Membrane permeability research
Computed XLogP 2.9
Passive diffusion assay context
Synthetic method development
Reactive handles: C4-bromo, ketone; high purity
Cross-coupling and reduction optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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